molecular formula C12H24O12 B12408518 Maltose monohydrate-d14

Maltose monohydrate-d14

Cat. No.: B12408518
M. Wt: 374.40 g/mol
InChI Key: WSVLPVUVIUVCRA-AAEFPXILSA-N
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Description

Maltose monohydrate-d14 is a deuterium-labeled form of maltose monohydrate. Maltose, also known as malt sugar, is a disaccharide composed of two glucose molecules linked by an α(1→4) glycosidic bond. The deuterium labeling in this compound involves the substitution of hydrogen atoms with deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of maltose monohydrate-d14 involves the incorporation of deuterium into maltose monohydrate. This can be achieved through chemical synthesis where deuterium oxide (D2O) is used as a solvent in the presence of a catalyst to facilitate the exchange of hydrogen atoms with deuterium .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic hydrolysis of starch to produce maltose, followed by deuterium labeling. The process includes:

Chemical Reactions Analysis

Types of Reactions: Maltose monohydrate-d14 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Maltose monohydrate-d14 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of maltose monohydrate-d14 involves its role as an energy source for bacteria. The deuterium labeling allows for the tracking of metabolic pathways and the study of enzyme activities. The compound interacts with enzymes such as α-glucosidase, which hydrolyzes maltose into glucose molecules. This process is crucial for understanding carbohydrate metabolism and the effects of deuterium substitution on metabolic profiles .

Comparison with Similar Compounds

Uniqueness: Maltose monohydrate-d14 is unique due to its deuterium labeling, which provides distinct advantages in research applications. The presence of deuterium allows for more precise tracking and quantitation in metabolic studies, making it a valuable tool in drug development and biochemical research .

Properties

Molecular Formula

C12H24O12

Molecular Weight

374.40 g/mol

IUPAC Name

(2R,3S,4S,5R,6R)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-6-[(2S,3S,4R,5R,6S)-2,3,4,5,6-pentadeuterio-2-[dideuterio(hydroxy)methyl]-4,5,6-trihydroxyoxan-3-yl]oxyoxane-3,4,5-triol;hydrate

InChI

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4+,5-,6+,7-,8-,9-,10-,11+,12-;/m1./s1/i1D2,2D2,3D,4D,5D,6D,7D,8D,9D,10D,11D,12D;

InChI Key

WSVLPVUVIUVCRA-AAEFPXILSA-N

Isomeric SMILES

[2H][C@@]1([C@]([C@@](O[C@]([C@]1([2H])O)([2H])O[C@]2([C@]([C@@]([C@@](O[C@@]2([2H])C([2H])([2H])O)([2H])O)([2H])O)([2H])O)[2H])([2H])C([2H])([2H])O)([2H])O)O.O

Canonical SMILES

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O

Origin of Product

United States

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